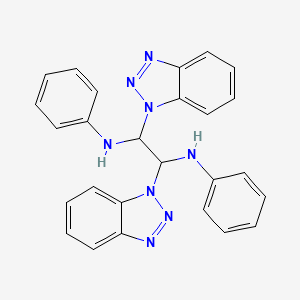
1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane, also known as BBEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in a variety of fields. BBEE is a bis-benzotriazole compound that has two anilino groups attached to the central ethane unit. This compound has unique properties that make it useful in various applications, including as a corrosion inhibitor, UV stabilizer, and fluorescent dye.
作用机制
1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane works by absorbing UV radiation and dissipating the energy through a series of electronic transitions. The absorption spectrum of this compound shows a peak at around 310 nm, which corresponds to the absorption of UV radiation. Once this compound absorbs UV radiation, it undergoes a series of electronic transitions that result in the dissipation of energy as heat. This process prevents the UV radiation from causing damage to the material or biomolecule.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not mutagenic or carcinogenic. However, there is limited information available on the biochemical and physiological effects of this compound. Further studies are needed to determine the potential effects of this compound on human health and the environment.
实验室实验的优点和局限性
One of the advantages of using 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane in lab experiments is its ability to absorb UV radiation and prevent degradation of the material or biomolecule. This property makes this compound useful in a variety of applications, including as a fluorescent dye for labeling proteins and other biomolecules. However, one of the limitations of using this compound is its high cost compared to other UV stabilizers and fluorescent dyes.
未来方向
There are several future directions for the research and development of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane. One direction is to optimize the synthesis method to improve the yield and reduce the cost of production. Another direction is to study the potential applications of this compound in medicine, such as in drug delivery systems or as a fluorescent probe for imaging biological tissues. Additionally, further studies are needed to determine the potential effects of this compound on human health and the environment.
合成方法
The synthesis of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane involves a multi-step process that starts with the reaction of 1H-benzotriazole with aniline to form 1-phenyl-1H-benzotriazole. This intermediate product is then reacted with 1,2-dibromoethane in the presence of a palladium catalyst to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants.
科学研究应用
1,2-Bis(1H-benzotriazol-1-yl)-1,2-bisanilinoethane has been extensively studied for its potential applications in various fields, including material science, chemistry, and biology. In material science, this compound has been used as a corrosion inhibitor for metals and alloys due to its ability to form a protective layer on the surface of the metal. In chemistry, this compound has been used as a UV stabilizer for polymers and plastics due to its ability to absorb UV radiation and prevent degradation of the material. In biology, this compound has been studied for its potential as a fluorescent dye for labeling proteins and other biomolecules.
属性
IUPAC Name |
1,2-bis(benzotriazol-1-yl)-N,N'-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N8/c1-3-11-19(12-4-1)27-25(33-23-17-9-7-15-21(23)29-31-33)26(28-20-13-5-2-6-14-20)34-24-18-10-8-16-22(24)30-32-34/h1-18,25-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMPCBCDSGWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2621104.png)

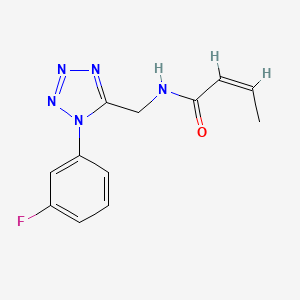
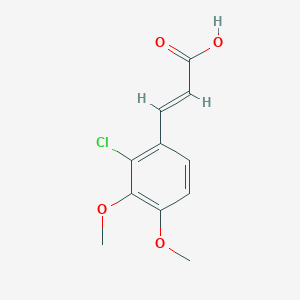
![6-Cyclopropyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2621108.png)
![1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2621109.png)
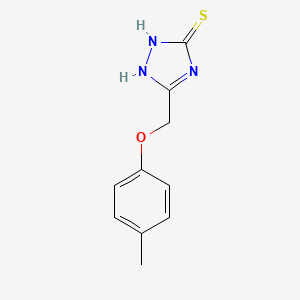
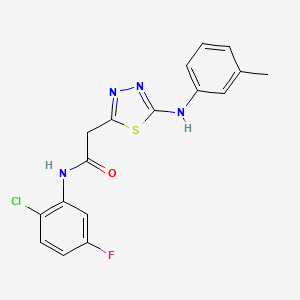
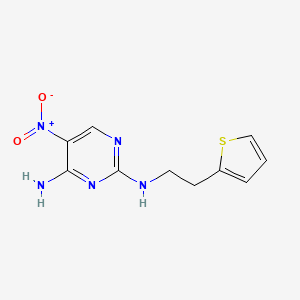
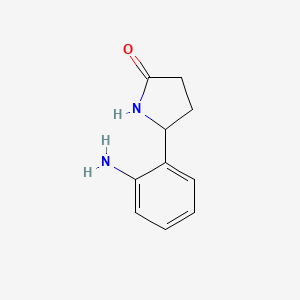
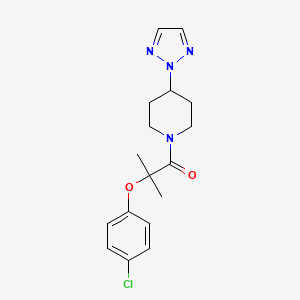
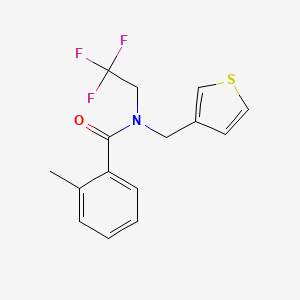
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)
![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2621124.png)